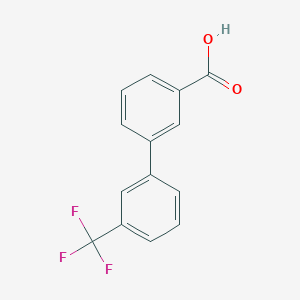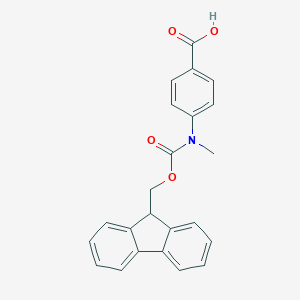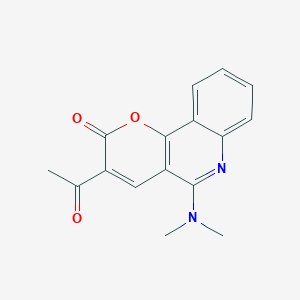![molecular formula C7H10N2O2 B071650 Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate CAS No. 194468-47-8](/img/structure/B71650.png)
Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate (MDHC) is a chemical compound that belongs to the class of spirocyclic compounds. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MDHC has shown promising results in several scientific research studies, which have led to its increased interest in recent years.
Wirkmechanismus
The mechanism of action of Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial and fungal cell growth. This compound has been shown to interact with the DNA of bacterial cells, leading to their death. It is also thought to disrupt the cell membrane of fungal cells, resulting in their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, as well as the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate in lab experiments is its potent antibacterial and antifungal activity, which makes it a valuable tool for studying the mechanisms of bacterial and fungal cell growth. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate, including the development of new drugs based on its structure and properties. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits, as well as its limitations and potential side effects. Additionally, this compound could be further investigated for its potential applications in materials science, such as the development of new materials with antibacterial and antifungal properties.
Synthesemethoden
Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate can be synthesized through a variety of methods, including the reaction of 2,5-dimethylpyrazine with ethyl acetoacetate in the presence of a base. This reaction results in the formation of a spirocyclic intermediate, which can then be converted into this compound through further chemical reactions. Other methods for synthesizing this compound include the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. Several studies have shown that this compound exhibits potent antibacterial and antifungal activity, making it a promising candidate for the treatment of various infectious diseases. This compound has also been investigated for its potential use in cancer therapy, as it has shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
194468-47-8 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-6(10)5-4-7(2-3-7)9-8-5/h9H,2-4H2,1H3 |
InChI-Schlüssel |
FHQRTVRTDMALDW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NNC2(C1)CC2 |
Kanonische SMILES |
COC(=O)C1=NNC2(C1)CC2 |
Synonyme |
4,5-Diazaspiro[2.4]hept-5-ene-6-carboxylicacid,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
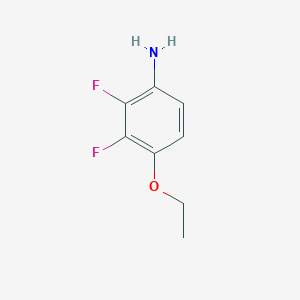
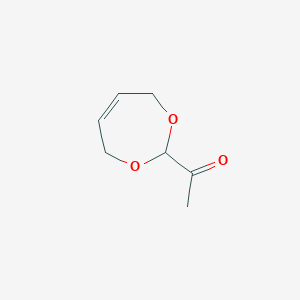

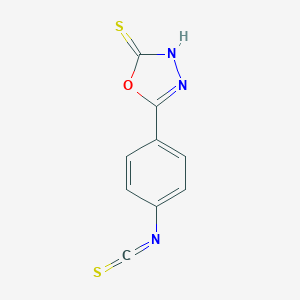
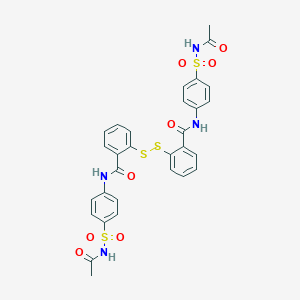
![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
